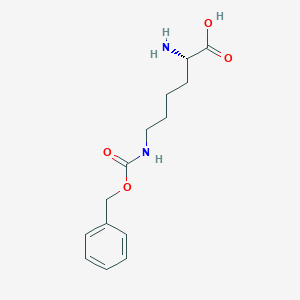

H-Lys(Z)-OH

Description

Properties

IUPAC Name |

(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25931-47-9 | |

| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00921741 | |

| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-64-2 | |

| Record name | ε-(Benzyloxycarbonyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(epsilon)-Carbobenzoxylysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-benzyloxycarbonyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Z)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Nε-benzyloxycarbonyl-L-lysine, commonly referred to as H-Lys(Z)-OH. This protected amino acid is a critical building block in the synthesis of peptides and peptidomimetics, playing a significant role in drug discovery and development.

Core Chemical Properties and Structure

This compound is a derivative of the essential amino acid L-lysine, where the epsilon-amino group on the side chain is protected by a benzyloxycarbonyl (Z) group. This protection is crucial to prevent unwanted side reactions during peptide synthesis, allowing for the specific formation of peptide bonds at the alpha-amino group.

Chemical Structure:

The structure of this compound features a chiral center at the alpha-carbon, an unprotected alpha-amino group, a carboxylic acid group, and the Z-protected lysine (B10760008) side chain.

-

IUPAC Name: (2S)-2-amino-6-[(phenylmethoxy)carbonylamino]hexanoic acid[1][2]

-

Canonical SMILES: C1=CC=C(C=C1)COC(=O)NCCCC--INVALID-LINK--C(=O)O[3]

-

InChI Key: CKGCFBNYQJDIGS-LBPRGKRZSA-N[4]

Below is a table summarizing the key quantitative chemical properties of this compound.

| Property | Value | References |

| CAS Number | 1155-64-2 | [1][4][5] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1][5][6] |

| Molecular Weight | 280.32 g/mol | [4][5][6] |

| Melting Point | 259 °C (decomposes) | [4] |

| Solubility | Soluble in 0.1 M HCl. Insoluble in water, DMSO, and ethanol. | [1][3] |

| pKa (Carboxyl Group) | ~2.2 (estimated based on lysine) | [6][7] |

| pKa (α-Amino Group) | ~9.0 (estimated based on lysine) | [6][7] |

| pKa (ε-Amino Group) | ~10.5 (for the unprotected amine) | [6][7] |

Experimental Protocols

This compound is a versatile reagent in peptide chemistry. Below are detailed methodologies for its use in solid-phase peptide synthesis (SPPS), the subsequent deprotection of the Z-group, and the final purification of the synthesized peptide.

Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide using this compound

This protocol outlines the manual synthesis of a simple dipeptide, for example, Ala-Lys(Z), on a Wang resin.

1. Resin Preparation and Swelling:

- Weigh 100 mg of Fmoc-Ala-Wang resin (loading capacity: 0.5 mmol/g) and place it into a fritted syringe reaction vessel.

- Add 2 mL of N,N-dimethylformamide (DMF) to the resin.

- Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

- Drain the DMF by applying gentle pressure to the syringe.

2. Fmoc Deprotection:

- Add 2 mL of 20% (v/v) piperidine (B6355638) in DMF to the swollen resin.

- Agitate the mixture for 5 minutes at room temperature.

- Drain the solution.

- Add another 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents to the resin loading), a coupling reagent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in a minimal amount of DMF.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture at room temperature for 1-2 hours.

- To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. A negative result (yellow beads) indicates a complete reaction.

- Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL).

4. Cleavage of the Peptide from the Resin:

- Dry the peptide-resin under a stream of nitrogen.

- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]

- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[8][9]

- Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

- Wash the resin with a small amount of fresh TFA and combine the filtrates.[1][3]

5. Peptide Precipitation and Isolation:

- Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][9]

- Centrifuge the mixture to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide pellet under vacuum.

Deprotection of the Benzyloxycarbonyl (Z) Group

The Z-group is stable to the acidic conditions used for cleavage from the Wang resin and must be removed in a separate step. Catalytic transfer hydrogenation is a common and effective method.[9][10]

1. Dissolving the Z-Protected Peptide:

- Dissolve the crude Z-protected peptide in a suitable solvent, such as methanol (B129727), ethanol, or a mixture of methanol and acetic acid.

2. Catalytic Transfer Hydrogenation:

- Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), to the solution. The catalyst loading is usually around 10-20% by weight of the peptide.

- Add a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in excess (e.g., 10 equivalents).

- Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

- The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

3. Catalyst Removal and Product Isolation:

- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

- Wash the Celite pad with the reaction solvent to ensure all the product is recovered.

- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.

Purification of the Final Peptide

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5][11][12]

1. Column and Mobile Phases:

- A C18 column is commonly used for peptide purification.[5]

- The mobile phases typically consist of:

- Mobile Phase A: 0.1% TFA in water.[5]

- Mobile Phase B: 0.1% TFA in acetonitrile.[5]

2. Purification Protocol:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.

- Inject the sample onto the preparative RP-HPLC column.

- Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.

- Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

- Collect fractions corresponding to the desired peptide peak.

3. Analysis and Lyophilization:

- Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

- Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Visualizing the Workflow

The following diagram illustrates the overall workflow for the synthesis of a dipeptide using this compound, from the initial resin preparation to the final purified product.

References

- 1. peptide.com [peptide.com]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. pharmtech.com [pharmtech.com]

- 5. hplc.eu [hplc.eu]

- 6. peptide.com [peptide.com]

- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]

- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

H-Lys(Z)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on H-Lys(Z)-OH (Nε-benzyloxycarbonyl-L-lysine), a critical reagent in the field of peptide chemistry and drug development. Below, you will find its core properties, detailed experimental protocols for its use in peptide synthesis, and a workflow diagram illustrating its application.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine where the epsilon (ε) amino group on the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection is essential in peptide synthesis to prevent unwanted reactions at the side chain, allowing for the specific formation of peptide bonds at the alpha (α) amino group.

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1155-64-2[1][2][3] |

| Molecular Weight | 280.32 g/mol [1][2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₄[2][3] |

| Synonyms | N6-Carbobenzyloxy-L-lysine, Nε-Z-L-lysine[1] |

| Appearance | White to off-white solid[2] |

| Melting Point | 259 °C (decomposes)[4] |

Role in Peptide Synthesis and Drug Development

In the synthesis of peptides and peptidomimetics, protecting groups are crucial for directing the reaction to the desired site. This compound is primarily used in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis . The Z-group is stable under the mildly basic conditions used to remove the temporary Nα-Fmoc protecting group, making it a valuable tool for orthogonal protection strategies.

The lysine (B10760008) side chain is a frequent site for modifications in drug development, such as PEGylation to increase a peptide drug's half-life, or for attaching cytotoxic payloads or targeting moieties. The ability to selectively deprotect the ε-amino group of lysine, which was initially protected by the Z-group, is a key step in creating these advanced therapeutics.

Experimental Protocols

The following are detailed methodologies for the incorporation of a lysine residue using an Nα-protected Lys(Z) derivative in Fmoc-based Solid-Phase Peptide Synthesis and the subsequent deprotection of the Z-group.

Protocol 1: Incorporation of Fmoc-Lys(Z)-OH into a Peptide Chain via SPPS

This protocol outlines the coupling of the Nα-Fmoc protected version of this compound to a growing peptide chain attached to a solid support (resin).

1. Resin Preparation:

-

Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) that has the preceding amino acid already attached and its Nα-Fmoc group removed.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF.

2. Nα-Fmoc Deprotection (of the resin-bound peptide):

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5 minutes. Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Lys(Z)-OH (3-5 equivalents relative to resin loading) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To confirm completion, perform a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle of deprotection and coupling.

Protocol 2: Deprotection of the ε-Amino Z-Group

The benzyloxycarbonyl (Z) group is stable to the conditions of SPPS but must be removed to yield the final, unprotected peptide. This is typically done after the peptide has been cleaved from the resin.

Method: Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group removal.

1. Peptide Preparation:

-

Following synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry under vacuum.

2. Hydrogenolysis Reaction:

-

Dissolve the crude peptide containing the Lys(Z) residue in a suitable solvent such as methanol, ethanol, or a mixture including acetic acid to aid solubility.

-

Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of approximately 10-20% by weight relative to the peptide.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas (H₂) via a balloon or by bubbling it through the solution. Maintain a hydrogen atmosphere with stirring.

-

The reaction is typically complete within 2-16 hours. Monitor progress by HPLC or Mass Spectrometry.

3. Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting residue is the deprotected peptide, which can then be purified by reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows discussed in this guide.

Caption: Workflow for incorporating Lys(Z) in SPPS.

Caption: Post-synthesis deprotection of the Z-group.

References

Solubility Profile of H-Lys(Z)-OH: A Technical Guide for Researchers

Introduction

Nε-benzyloxycarbonyl-L-lysine, commonly abbreviated as H-Lys(Z)-OH, is a crucial protected amino acid derivative extensively utilized in peptide synthesis and other areas of chemical and pharmaceutical research. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining a detailed experimental protocol for solubility determination, and offering insights for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The solubility of this compound is influenced by the physicochemical properties of the solvent, including polarity, hydrogen bonding capacity, and pH. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common solvents. It is important to note that some sources provide conflicting information, underscoring the importance of standardized experimental determination.

| Solvent | Molarity/Conditions | Solubility | Observations |

| 0.1 M Hydrochloric Acid (HCl) | - | 5 mg/mL[1] | Requires sonication, warming, and heating to 60°C for dissolution.[1] |

| Water (H₂O) | Adjusted to pH 1 with 1 M HCl | 1.85 mg/mL[1] | Requires sonication for dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | - | < 1 mg/mL[1] | Described as insoluble or slightly soluble.[1] |

| Ethanol (EtOH) | - | Insoluble[2] | - |

| Water (H₂O) | - | Insoluble[2] | - |

| Chloroform | - | Soluble[3] | - |

| Dichloromethane | - | Soluble[3] | - |

| Ethyl Acetate | - | Soluble[3] | - |

| Acetone | - | Soluble[3] | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of this compound solubility, based on the established gravimetric method. This protocol can be adapted for various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge

-

Micropipettes

-

Vials with screw caps

-

Filtration unit (e.g., syringe filter with a chemically resistant membrane, 0.22 µm pore size)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To completely separate the undissolved solute, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated micropipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent.

-

Dispense the collected supernatant into a pre-weighed, dry vial.

-

Determine the weight of the collected solution.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial containing the supernatant. This can be achieved by placing the vial in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator.

-

Continue the drying process until a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dry this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the supernatant collected.

-

Experimental Workflow Diagram

The logical flow of the gravimetric solubility determination method is illustrated in the following diagram:

This technical guide provides a consolidated resource for understanding and determining the solubility of this compound. The presented data and experimental protocol are intended to assist researchers in the efficient and accurate handling of this important amino acid derivative. Given the discrepancies in some reported solubility data, it is recommended that solubility be experimentally verified under the specific conditions relevant to the intended application.

References

In-Depth Technical Guide on the Stability and Storage of H-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH), a critical building block in peptide synthesis and various research applications. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results and the quality of synthesized peptides. This document outlines the known degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Stability Profile and Recommended Storage

This compound is a crystalline solid that is relatively stable when stored under appropriate conditions. However, its stability can be compromised by factors such as temperature, pH, light, and the presence of certain solvents. The primary degradation pathways involve the hydrolysis of the benzyloxycarbonyl (Z) protecting group and the degradation of the lysine (B10760008) backbone.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid Powder | -20°C | 3 years | Store in a well-sealed container, protected from moisture and light.[1] |

| 4°C | 2 years | For shorter-term storage, refrigeration is acceptable. Ensure the container is tightly sealed to prevent moisture absorption.[1] | |

| In Solvent | -80°C | 6 months | For long-term storage in solution, use an appropriate solvent and store at ultra-low temperatures. Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | 1 month | For short-term storage of solutions, freezing at -20°C is suitable. Minimize freeze-thaw cycles.[1] |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes |

| 0.1 M HCl | 5 mg/mL (17.84 mM) | May require sonication, warming, and heating to 60°C for complete dissolution.[1] |

| Water | 1.85 mg/mL (6.60 mM) | Requires sonication and pH adjustment to 1 with 1 M HCl for dissolution.[1] |

| DMSO | < 1 mg/mL | Insoluble or only slightly soluble.[1] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative solubility has been noted in these organic solvents. |

Degradation Pathways and Mechanisms

The degradation of this compound can occur through several mechanisms, primarily affecting the lysine backbone and the Z-protecting group.

Lysine Backbone Degradation

The lysine component of the molecule can undergo degradation, particularly in aqueous solutions at elevated temperatures and certain pH values. A primary degradation product of lysine is lysine lactam, formed through an intramolecular cyclization reaction.[2][3] The rate of this degradation is influenced by both temperature and pH, with increased degradation observed at higher temperatures and more alkaline or acidic conditions.[2][3]

Z-Protecting Group Cleavage

The benzyloxycarbonyl (Z) group is susceptible to cleavage under various conditions, which constitutes a form of degradation.

-

Catalytic Hydrogenolysis: This is a common and mild method for the deprotection of the Z-group, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[4][5] While a standard deprotection method, accidental exposure to these conditions would lead to the degradation of this compound.

-

Acidolysis: Strong acids can cleave the Z-group.[5] The stability of the Z-group is generally good under the milder acidic conditions used for the removal of other protecting groups like Boc.

-

Photodegradation: The benzyloxycarbonyl group can be sensitive to light, particularly UV irradiation.[6] Photolytic cleavage can lead to the removal of the protecting group.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound and its Degradation Products

This method is adapted from a validated procedure for the analysis of lysine and its degradation products and can be optimized for this compound.[2][3]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: ODS C18, 4.6 mm x 250 mm, 5 µm particle size.[2]

-

Mobile Phase: A mixture of 0.1 M ammonium (B1175870) dihydrogen phosphate (B84403) containing 0.2% (w/v) sodium heptanesulfonate and methanol (B129727) (96:4, v/v). The pH of the buffer is adjusted to 6.0 with ammonium hydroxide.[2]

-

Flow Rate: 0.8 mL/min.[2]

-

Injection Volume: 20 µL.[2]

-

Column Temperature: 30°C.[2]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase or a compatible solvent mixture) at a known concentration (e.g., 1 mg/mL).

-

For forced degradation studies, subject the stock solution to various stress conditions (see below).

-

Prior to injection, dilute the samples with the mobile phase to an appropriate concentration and filter through a 0.45 µm syringe filter.

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the stability of a molecule under stress conditions and to develop a stability-indicating analytical method.

1. Hydrolytic Degradation:

-

Acidic: Incubate the this compound solution in 0.1 M HCl at 60°C for a specified period (e.g., 24, 48, 72 hours).

-

Basic: Incubate the this compound solution in 0.1 M NaOH at 60°C for a specified period.

-

Neutral: Incubate the this compound solution in purified water at 60°C for a specified period.

2. Oxidative Degradation:

-

Incubate the this compound solution in 3% hydrogen peroxide at room temperature for a specified period.

3. Thermal Degradation:

-

Expose the solid this compound powder to dry heat at a specified temperature (e.g., 80°C) for a defined duration.

-

Heat a solution of this compound at a specified temperature (e.g., 60°C) for a defined duration.

4. Photolytic Degradation:

-

Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

Analysis:

-

At each time point, withdraw a sample, neutralize if necessary, dilute to the appropriate concentration, and analyze by the stability-indicating RP-HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

-

Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[8]

Visualizing Degradation and Experimental Workflow

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Potential Degradation Pathways of this compound

Caption: Potential Degradation Pathways of this compound.

Experimental Workflow for a Stability Study

Caption: Workflow for a Forced Degradation Study.

Conclusion

The stability of this compound is crucial for its effective use in research and development. Proper storage in a cool, dry, and dark environment is essential to minimize degradation. For solutions, storage at low to ultra-low temperatures and avoiding repeated freeze-thaw cycles are critical. The primary degradation pathways involve the formation of lysine lactam and the cleavage of the Z-protecting group under hydrolytic, oxidative, thermal, and photolytic stress. The provided experimental protocols for a stability-indicating RP-HPLC method and forced degradation studies offer a robust framework for assessing the stability of this compound and ensuring its quality for intended applications. Researchers and drug development professionals should implement these guidelines to maintain the integrity of this important amino acid derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Lysine and Related Compounds by RP-HPLC [journal11.magtechjournal.com]

- 8. Ion chemistry of protonated lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Z-Protecting Group for Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzyloxycarbonyl (Z or Cbz) protecting group for the amino acid lysine (B10760008). It covers the core principles of its application, detailed experimental protocols for its introduction and removal, quantitative data for process optimization, and its utility in the context of solid-phase peptide synthesis (SPPS).

Introduction to the Z-Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, it has become a cornerstone in the synthesis of complex peptides and other molecules where the selective protection of an amino functionality is crucial.[1] For lysine, which possesses two primary amino groups (the α-amino group and the ε-amino group in the side chain), the Z-group offers a robust method for selective protection, most commonly of the ε-amino group, to prevent unwanted side reactions during peptide chain elongation.

The Z-group is valued for its stability under a range of reaction conditions, including those involving acidic and basic reagents, yet it can be readily removed under specific, mild conditions, a property essential for multi-step syntheses.

Chemical Properties and Stability

The Z-protecting group is a carbamate (B1207046) formed by the reaction of an amine with benzyl (B1604629) chloroformate. Its stability profile is a key factor in its widespread use.

-

Stable to:

-

Labile to:

-

Catalytic Hydrogenation: The most common method for Z-group deprotection is hydrogenolysis over a palladium catalyst (e.g., Pd/C), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[3][4]

-

Strong Acids: Strong acids such as hydrogen bromide (HBr) in acetic acid can cleave the Z-group.[5]

-

Sodium in Liquid Ammonia: This reducing agent can also be used for the removal of the Z-group.[5]

-

Quantitative Data for Protection and Deprotection of Lysine

The efficiency of the introduction and removal of the Z-protecting group on lysine is critical for synthetic success. The following tables summarize quantitative data from various reported methods.

Table 1: Protection of Lysine with Benzyloxycarbonyl (Z) Group

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Schotten-Baumann | L-lysine, Benzyl chloroformate, NaHCO₃ | THF/water | 0 to RT | 18 h | 85.4 | [6] |

| Supramolecular-assisted | L-lysine, Benzyl chloroformate, β-Cyclodextrin | Water | Room Temperature | 10 min | Up to 90 | [7] |

| Copper Complexation | L-lysine, Benzyl chloroformate, Copper(II) sulfate | Water | 0 to RT | Overnight | 80 | [8] |

| pH-controlled | L-lysine, Benzyl chloroformate | Water | Not specified | 30 min | 60 (at neutral pH) | [7] |

Table 2: Deprotection of Z-Protected Lysine

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Catalytic Hydrogenation | Z-Lysine, 10% Pd/C, NaBH₄ | Methanol | Room Temperature | 5 min | 98 | |

| Catalytic Transfer Hydrogenation | Z-Lysine, Pd/C, Ammonium formate | Not specified | Not specified | Not specified | High | |

| HBr in Acetic Acid | Z-Lysine, 33% HBr in Acetic Acid | TFA | Room Temperature | 24 h | Not specified | [5] |

| Sodium in Liquid Ammonia | Z-Lysine, Na | Liquid NH₃ | -78 | Not specified | Not specified |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of the ε-amino group of lysine.

Protocol for N-ε-Benzyloxycarbonyl-L-lysine Synthesis (Schotten-Baumann Conditions)

This protocol describes the selective protection of the ε-amino group of L-lysine using benzyl chloroformate under basic conditions.

Materials:

-

L-lysine monohydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Ice bath

Procedure:

-

Dissolve α-amino-ε-caprolactam (derived from L-lysine) (1g, 7.6 mmol) and sodium bicarbonate (0.95g, 11.4 mmol) in a mixture of THF (10 mL) and water (4 mL).

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (1 mL, 7.7 mmol) dropwise to the cooled solution.

-

After 20 minutes, remove the ice bath and allow the reaction to proceed at room temperature for 18 hours.

-

Evaporate the solvent under vacuum.

-

Purify the crude product by recrystallization from diethyl ether and chloroform to obtain N-ε-Cbz-α-amino-ε-caprolactam as a white solid.[6]

Protocol for Catalytic Hydrogenation of N-ε-Cbz-L-lysine

This protocol details the removal of the Z-group from lysine via catalytic hydrogenation.

Materials:

-

N-ε-Cbz-L-lysine derivative

-

10% Palladium on carbon (Pd/C)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the N-Cbz protected amine in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Add 1 equivalent of NaBH₄.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 5-10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol for HBr/Acetic Acid Deprotection of N-ε-Cbz-L-lysine

This protocol describes an alternative, acidic method for Z-group cleavage.

Materials:

-

Polymer-bound Cbz-protected peptide

-

Trifluoroacetic acid (TFA)

-

33 wt.% solution of HBr in acetic acid

-

Cold diethyl ether (Et₂O)

-

Centrifuge

Procedure:

-

Dissolve the protected polymer (480 mg) in TFA (7 mL).

-

Add a 33 wt. % solution of HBr in acetic acid (3 mL) to the mixture.

-

Stir the mixture at room temperature for 24 hours.

-

Add the reaction mixture dropwise into cold diethyl ether (150 mL) to precipitate the deprotected polymer.

-

Isolate the precipitate by centrifugation (3000 rpm, 10 min).

-

Re-suspend the polymer in fresh diethyl ether, stir for 30 minutes, and centrifuge again. Repeat this washing step several times until a clear supernatant is obtained.[5]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the chemical transformations and a typical experimental workflow involving Z-protected lysine.

Protection of Lysine's ε-Amino Group

Deprotection of N-ε-Cbz-L-lysine by Catalytic Hydrogenation

Solid-Phase Peptide Synthesis (SPPS) Workflow Incorporating Fmoc-Lys(Z)-OH

This diagram outlines the key steps in a standard Fmoc-based solid-phase peptide synthesis cycle, incorporating a lysine residue protected with a Z-group on its side chain.

Conclusion

The benzyloxycarbonyl (Z) protecting group remains a highly relevant and valuable tool in the synthesis of lysine-containing peptides and other complex molecules. Its robust stability profile, coupled with well-established and high-yielding methods for its introduction and removal, ensures its continued application in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of the Z-group in the protection of lysine.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. ajpamc.com [ajpamc.com]

The Strategic Role of H-Lys(Z)-OH in Synthetic Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic peptide chemistry, the precise construction of peptide chains with specific sequences and functionalities is paramount. This endeavor relies heavily on the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions during peptide bond formation. Among the arsenal (B13267) of available protected amino acids, H-Lys(Z)-OH, or Nε-benzyloxycarbonyl-L-lysine, holds a significant and enduring position, particularly in solution-phase and Boc-based solid-phase peptide synthesis strategies. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in the synthesis of peptides for research and drug development.

Core Principles: The Benzyloxycarbonyl (Z) Group as a Robust Protecting Moiety

The utility of this compound is centered around the benzyloxycarbonyl (Z or Cbz) protecting group attached to the ε-amino group of the lysine (B10760008) side chain. The Z-group, introduced by Bergmann and Zervas in 1932, was one of the first urethane-type protecting groups and remains a cornerstone in peptide chemistry for several key reasons:

-

Stability: The Z-group is stable to a wide range of reagents and conditions commonly employed in peptide synthesis, including the acidic conditions used for the removal of the Boc (tert-butyloxycarbonyl) group from the α-amino terminus in Boc-SPPS.

-

Orthogonality: In the context of Boc-based synthesis, the Z-group offers a degree of orthogonality. While both Boc and Z are acid-labile, the Z-group requires much stronger acidic conditions (e.g., HBr in acetic acid or HF) for its removal, allowing for the selective deprotection of the α-amino Boc group with weaker acids like trifluoroacetic acid (TFA).

-

Cleavage via Hydrogenolysis: A key feature of the Z-group is its susceptibility to cleavage under mild, non-acidic conditions through catalytic hydrogenolysis. This method is highly effective and preserves the integrity of other acid-sensitive functionalities within the peptide.

Data Presentation: Quantitative Insights into Synthesis with this compound

The efficiency of incorporating this compound and subsequently deprotecting the Z-group is critical for the overall success of a peptide synthesis campaign. The following tables summarize key quantitative data derived from literature and experimental observations.

Table 1: Coupling Efficiency of Z-Protected Lysine in Solid-Phase Peptide Synthesis

| Coupling Conditions | Coupling Time | Coupling Efficiency (%) | Notes |

| DIC/HOBt in DMF | 1-2 hours | >99% | A standard and efficient method for coupling in Boc-SPPS. Monitoring with the Kaiser test is recommended to ensure completion. |

| HBTU/DIEA in DMF | 30-60 min | >99.5% | Faster activation and coupling compared to carbodiimide (B86325) methods. |

| Solution-Phase (DCC/HOBt) | 2-4 hours | 90-98% | Yields can be variable depending on the specific amino acids being coupled and purification methods. |

Table 2: Cleavage Conditions and Efficiency of the Z-Group from Lysine Residues

| Cleavage Method | Reagents | Reaction Time | Cleavage Efficiency (%) | Notes |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C in MeOH or DMF | 2-8 hours | >95% | A mild and highly efficient method. The catalyst, solvent, and hydrogen pressure can be optimized. Not suitable for peptides containing other reducible groups (e.g., Cys(Bzl), Met). |

| Catalytic Transfer Hydrogenation | 1,4-Cyclohexadiene (B1204751), 10% Pd/C in MeOH/AcOH | 1-4 hours | 88-99% | An alternative to using hydrogen gas, offering enhanced safety. The reaction is typically fast and clean.[1] |

| Strong Acidolysis (HF) | Anhydrous HF, with scavengers (e.g., anisole) | 1 hour | >90% | A standard procedure in Boc-SPPS for final cleavage from the resin and removal of most side-chain protecting groups, including Z. Requires specialized equipment due to the hazardous nature of HF. |

| Strong Acidolysis (HBr/AcOH) | 33% HBr in Acetic Acid | 1-2 hours | >90% | A classical method for Z-group cleavage in solution-phase synthesis. Can lead to side reactions if not carefully controlled. |

Table 3: Yields of Peptides Synthesized Using Boc-Lys(Z)-OH

| Peptide Sequence | Synthesis Method | Overall Yield (%) | Reference/Notes |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | Solution-Phase | 95 | Illustrates high yields achievable in solution-phase synthesis for short, protected peptide fragments.[2] |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | Solution-Phase | 87 | As the peptide chain elongates, the overall yield can decrease, highlighting the importance of high efficiency in each coupling step.[2] |

| Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH | Solution-Phase | 92 | Demonstrates the use of Z-protection on multiple amino acid side chains within the same peptide.[2] |

| Antimicrobial Peptide B1OS-D-L (containing D-Leu) | Fmoc-SPPS | ~75-85% (crude) | The Z-group can be used to protect D-amino acids as well, showcasing its versatility.[3] |

Experimental Protocols: Methodologies for Key Experiments

Detailed and reliable experimental protocols are essential for the successful application of this compound in peptide synthesis. The following sections provide step-by-step methodologies for its incorporation in SPPS and the subsequent cleavage of the Z-group.

Protocol 1: Coupling of Fmoc-Lys(Z)-OH in Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines a standard procedure for the incorporation of a lysine residue with a Z-protected side chain in a Boc-based solid-phase peptide synthesis workflow.

Materials:

-

Boc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-Lys(Z)-OH (3 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DMF (5x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin-bound amine salt by washing with 10% diisopropylethylamine (DIEA) in DMF (2x, 5 minutes each), followed by extensive washing with DMF (5x).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Z)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Coupling: Add the activated Fmoc-Lys(Z)-OH solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of Boc deprotection and coupling.

Protocol 2: Cleavage of the Benzyloxycarbonyl (Z) Group by Catalytic Transfer Hydrogenation

This protocol describes a safe and efficient method for the deprotection of the Z-group from a lysine side chain on a protected peptide, either in solution or while still attached to the resin (if the linker is stable to these conditions).

Materials:

-

Z-protected peptide

-

10% Palladium on activated carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide)

-

1,4-Cyclohexadiene

-

Methanol (MeOH) or a mixture of MeOH and Acetic Acid (AcOH) (e.g., 9:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Celite® for filtration

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in the chosen solvent (MeOH or MeOH/AcOH). If the peptide is on resin, suspend the resin in the solvent.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to remove oxygen, which can poison the catalyst.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under the inert atmosphere.

-

Hydrogen Donor Addition: Add 1,4-cyclohexadiene (typically 5-10 equivalents per Z-group) to the reaction mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the peptide.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

-

Purification: The crude deprotected peptide can then be purified by standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization: Diagrams of Workflows and Biological Interactions

Visual representations are crucial for understanding complex chemical and biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and the biological relevance of peptides synthesized using this compound.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Workflow for Orthogonal Protection Strategy in Peptide Synthesis

Caption: Logical workflow for utilizing an orthogonal protecting group like Z for on-resin modification.

Signaling Pathway: Mechanism of Action of a Lysine-Rich Antimicrobial Peptide

Many antimicrobial peptides (AMPs) are rich in lysine, and their synthesis can be accomplished using this compound. The positive charges on the lysine side chains are crucial for their interaction with negatively charged bacterial membranes.

Caption: Proposed mechanism of action for a lysine-rich antimicrobial peptide.

Biological Interaction: Lysine-Rich Peptide Binding to Z-DNA

Certain lysine-containing peptides have been shown to bind to and stabilize the Z-conformation of DNA, a left-handed helical structure. The synthesis of such peptides can utilize this compound to introduce the key lysine residues.

Caption: Interaction of a lysine-rich peptide with Z-DNA.

Conclusion

This compound remains a valuable and versatile tool in the arsenal of the peptide chemist. Its robust yet selectively cleavable protecting group makes it particularly well-suited for complex synthetic strategies, including solution-phase synthesis, Boc-SPPS, and the generation of peptides requiring orthogonal protection for side-chain modifications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the successful application of this compound in their synthetic endeavors. As the demand for sophisticated and functionally diverse peptides continues to grow, the strategic use of well-established building blocks like this compound will undoubtedly continue to play a pivotal role in advancing the frontiers of peptide science and therapeutic development.

References

Unlocking the Potential of H-Lys(Z)-OH: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the applications of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) reveals its pivotal role as a fundamental building block in peptide synthesis and its significant contributions to drug discovery and the development of advanced biomaterials. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and quantitative data to support its use in cutting-edge research.

This compound, a derivative of the amino acid L-lysine, features a benzyloxycarbonyl (Z) protecting group on its epsilon-amino function. This strategic protection allows for the selective participation of the alpha-amino group in peptide bond formation, making it an indispensable tool in both solution-phase and solid-phase peptide synthesis (SPPS). Its utility extends beyond simple peptide elongation to the construction of complex peptidomimetics, drug delivery vehicles, and diagnostic agents.

Core Applications in Synthetic Chemistry

The primary application of this compound lies in its role as a protected lysine (B10760008) surrogate in peptide synthesis. The Z-group offers robust protection under a variety of coupling conditions and can be selectively removed via catalytic hydrogenation, a mild deprotection method that preserves many other protecting groups.

Peptide Synthesis

This compound is a versatile reagent for the incorporation of lysine into peptide chains. It is compatible with both major strategies of peptide synthesis:

-

Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, this compound can be coupled with other protected amino acids or peptide fragments to build up the desired sequence. The Z-group's stability allows for various coupling and deprotection cycles of other protecting groups without premature removal.

-

Solid-Phase Peptide Synthesis (SPPS): While less common in standard Fmoc-based SPPS due to the harsh acidic conditions used for final cleavage, Z-protected lysine can be employed in Boc-based SPPS. The Z group is stable to the trifluoroacetic acid (TFA) used for Boc deprotection and is typically removed at the final cleavage step using strong acids like hydrofluoric acid (HF) or through hydrogenolysis after cleavage from the resin.

Beyond linear peptides, this compound is instrumental in synthesizing branched and cyclic peptides, where the epsilon-amino group serves as a point for chain extension or cyclization.

Synthesis of Peptidomimetics and Drug Conjugates

The selective protection of the epsilon-amino group makes this compound a valuable precursor for the synthesis of peptidomimetics, molecules that mimic the structure and function of peptides but with improved stability and bioavailability. These are of significant interest in drug development for targeting protein-protein interactions.[1][2][3] For instance, lysine-based peptidomimetics are being explored for their potential in cancer therapy by targeting specific cellular pathways.[2][4]

Furthermore, the deprotected epsilon-amino group of a lysine residue, originally introduced as this compound, provides a reactive handle for the conjugation of various molecules, including therapeutic agents, imaging agents, and polymers for drug delivery applications.

Advanced Biomaterials

This compound serves as a monomer in the synthesis of poly-L-lysine derivatives and block copolymers. These materials have applications in gene delivery, tissue engineering, and as scaffolds for drug delivery systems. The Fuchs-Farthing method, for example, can be used to synthesize the N-carboxyanhydride (NCA) of Nε-Z-L-lysine, which then undergoes ring-opening polymerization to form poly(Nε-Z-L-lysine).[5][6][7]

Quantitative Data on Peptide Synthesis

The efficiency of incorporating this compound or its derivatives into peptide chains is crucial for the overall yield and purity of the final product. The following table summarizes representative yields and purities from various peptide synthesis protocols.

| Peptide/Compound Synthesized | Synthesis Method | Lysine Derivative Used | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | Solid-Phase (Photolytic Cleavage) | This compound | Not Specified | 95 | Not Specified | [8] |

| Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH | Solid-Phase (Photolytic Cleavage) | This compound | Not Specified | 92 | Not Specified | [8] |

| z-Val-Lys(Z)Pro-Gly-NHNH2 | Solid-Phase (Hydrazinolysis) | This compound | Not Specified | 37 | Not Specified | [8] |

| Model Peptides | Manual Solid-Phase Synthesis | Fmoc-Lys(Boc)-OH | Not Specified | 60-80 | >95 | [9] |

| Liraglutide (B1674861) | Solid-Phase Peptide Synthesis | Fmoc-Lys(Alloc)-OH | HBTU/DIPEA | Not Specified | >98 | [10][11] |

| Semaglutide | Solid-Phase Peptide Synthesis | R1-Lys(Fmoc)-Glu(OtBu)-OH | Not Specified | 57.07 (crude) | 77.71 (crude) | [12] |

Note: The yield and purity of peptide synthesis are highly dependent on the specific sequence, coupling conditions, and purification methods employed. The data presented here are for illustrative purposes.[9][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-Glu(OBzl)-Lys(Z)-OH)

This protocol outlines the coupling of Boc-L-Glutamic acid γ-benzyl ester with this compound.

Materials:

-

Boc-L-Glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve Boc-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the this compound solution to the activated Boc-Glu(OBzl)-OH solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DMF.

-

Dilute the filtrate with EtOAc and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to afford the desired dipeptide.

Protocol 2: Synthesis of Nε-Z-L-lysine-N-carboxyanhydride (Lys(Z)-NCA) via the Fuchs-Farthing Method

This protocol describes the synthesis of the NCA derivative of this compound for subsequent ring-opening polymerization.[5][6][7][14][15][16]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF) or dioxane

-

Anhydrous hexane

-

Argon or Nitrogen atmosphere

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Heat the suspension to 40-50 °C with vigorous stirring.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.

-

Slowly add the triphosgene solution to the this compound suspension over 1-2 hours, maintaining the temperature.

-

Continue stirring at 40-50 °C until the reaction mixture becomes clear (typically 2-4 hours).

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the solution to room temperature and concentrate under reduced pressure to remove the solvent.

-

Add anhydrous hexane to the residue to precipitate the Lys(Z)-NCA.

-

Filter the solid product, wash with cold anhydrous hexane, and dry under vacuum.

-

The resulting Lys(Z)-NCA can be used immediately for polymerization or stored under anhydrous conditions at low temperature.

Caution: Phosgene and its derivatives like triphosgene are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3: Solid-Phase Synthesis of a Lysine-Containing Peptide using Fmoc/tBu Chemistry

This protocol outlines the general steps for incorporating a lysine residue with an orthogonal protecting group, which can be analogous to the use of a Z-protected lysine in certain strategies.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including Fmoc-Lys(Boc)-OH or another orthogonally protected lysine)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq) with a coupling reagent (e.g., HBTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For incorporating lysine, use Fmoc-Lys(Boc)-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from lysine).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

Experimental Workflow: Solution-Phase Dipeptide Synthesis

The following diagram illustrates the workflow for the solution-phase synthesis of Boc-Glu(OBzl)-Lys(Z)-OH.

Logical Relationship: Role of this compound in Peptide Synthesis

This diagram shows the logical flow of how the protected lysine is incorporated and deprotected.

Signaling Pathway Interaction: Peptides with Alternating Lysines and Z-DNA

Peptides containing alternating lysine and glycine (B1666218) residues, which can be synthesized using this compound as a starting material, have been shown to bind specifically to Z-DNA, a left-handed helical form of DNA. This interaction can influence gene expression and is a target for therapeutic intervention.[17][18]

Applications in Drug Development and Diagnostics

The unique properties of this compound and the peptides derived from it have led to significant applications in the pharmaceutical and diagnostic fields.

GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, are important therapeutics for the treatment of type 2 diabetes and obesity. The synthesis of these complex peptides often involves the strategic use of protected lysine derivatives. For example, in the synthesis of liraglutide, an orthogonally protected lysine is used to attach a palmitoyl-γ-glutamyl moiety to the epsilon-amino group, which enhances the drug's half-life.[10][11][19] While Fmoc-Lys(Alloc)-OH is commonly used, the principles of selective side-chain protection are exemplified by the chemistry of this compound.

MRI Contrast Agents

Lysine derivatives are used to create multimeric magnetic resonance imaging (MRI) contrast agents. The epsilon-amino group of lysine can be functionalized with a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then complex with a paramagnetic ion like Gadolinium(III) (Gd³⁺). By incorporating multiple Gd-DOTA-lysine units into a single molecule, the relaxivity and sensitivity of the contrast agent can be significantly enhanced. The synthesis of these agents often involves the use of orthogonally protected lysine derivatives to control the site of DOTA conjugation.[20][21][22]

References

- 1. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Design, Synthesis and Screening of Peptidomimetics for Anticancer and " by Yi Liang [digitalcommons.usf.edu]

- 4. Peptide-based targeted cancer therapeutics: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 15. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. A peptide with alternating lysines can act as a highly specific Z-DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A peptide with alternating lysines can act as a highly specific Z-DNA binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. patents.justia.com [patents.justia.com]

- 20. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Self-Assembling Peptide-Based High-Relaxivity Targeted MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparation and In Vitro Evaluation of a Gadolinium-Containing Vitamin E TPGS Micelle as a Potential Contrast Agent for MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-Benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides requiring orthogonal protection strategies. The benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine (B10760008) side chain is stable to the mildly acidic conditions used for the removal of the Nα-tert-butyloxycarbonyl (Boc) group and the basic conditions for Nα-fluorenylmethyloxycarbonyl (Fmoc) group removal. This stability allows for the selective deprotection of the lysine side chain at a later stage, enabling the synthesis of branched peptides, cyclic peptides, and post-translationally modified peptides, such as those involving ubiquitination.

This document provides detailed application notes and protocols for the effective use of this compound in both Boc and Fmoc-based SPPS, including quantitative data where available, experimental procedures, and visualizations of relevant workflows.

Data Presentation

Table 1: Protecting Group Compatibility in SPPS

| Protecting Group | Nα-Boc Deprotection (TFA) | Nα-Fmoc Deprotection (Piperidine) | Z-Group Deprotection |

| Boc | Labile | Stable | Stable |

| Fmoc | Stable | Labile | Stable |

| Z (on Lys) | Stable | Stable | Labile (Strong Acid, Hydrogenation) |

Table 2: Common Coupling Reagents for SPPS

| Coupling Reagent | Description | Typical Reaction Time | Notes |

| HBTU/HATU | Benzotriazole-based aminium/uronium salts. | 30 min - 2 h | Highly efficient, may cause racemization with sensitive residues. HATU is generally more reactive. |

| HCTU | A guanidinium-based coupling reagent. | 30 min - 2 h | High reactivity and reduced risk of racemization compared to HBTU. |

| PyBOP | Phosphonium-based reagent. | 30 min - 2 h | Effective for hindered couplings, less likely to cause guanidinylation of the free amine. |

| DIC/HOBt | Carbodiimide-based activation with an additive. | 1 - 4 h | Cost-effective, but can be slower and may lead to N-acylurea formation. |

Note: Coupling efficiency is sequence-dependent and should be monitored (e.g., using a Kaiser or TNBS test). Double coupling may be necessary for difficult sequences to ensure high yield.

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Incorporation of Fmoc-Lys(Z)-OH

This protocol outlines a standard cycle for adding an amino acid to a growing peptide chain on a solid support using Fmoc chemistry.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Fmoc-Lys(Z)-OH):

-

Pre-activation: In a separate vessel, dissolve Fmoc-Lys(Z)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents). Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another hour or perform a double coupling.

4. Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.

-

Wash the resin with DMF.

Repeat the cycle for the subsequent amino acids in the peptide sequence.

Protocol 2: General Boc-SPPS Cycle for Incorporation of Boc-Lys(Z)-OH

This protocol outlines a standard cycle for adding an amino acid using Boc chemistry.

1. Resin Swelling:

-

Swell the resin (e.g., Merrifield, PAM) in dichloromethane (B109758) (DCM) for at least 30 minutes.

2. Boc Deprotection:

-

Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Drain and wash the resin with DCM (3-5 times).

3. Neutralization:

-

Treat the resin with 10% DIPEA in DCM for 5-10 minutes to neutralize the TFA salt.

-

Wash the resin with DCM (3-5 times).

4. Amino Acid Coupling (Boc-Lys(Z)-OH):

-

Activation: In a separate vessel, dissolve Boc-Lys(Z)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF or a DCM/DMF mixture. Add DIPEA (6-10 equivalents).

-

Coupling: Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm complete coupling.

5. Washing:

-

Drain the coupling solution and wash the resin with DMF and DCM.

Repeat the cycle for the subsequent amino acids.

Protocol 3: On-Resin Deprotection of the Z-Group

The Z-group can be selectively removed from the lysine side chain while the peptide remains attached to the resin, allowing for further modifications.

Method A: Catalytic Transfer Hydrogenation [1]

-

Reagents: 10% Palladium on carbon (Pd/C), hydrogen donor (e.g., formic acid, ammonium (B1175870) formate, or cyclohexene).

-

Procedure:

-

Swell the peptide-resin in a suitable solvent (e.g., DMF, NMP).

-

Add the hydrogen donor and the Pd/C catalyst.

-

Stir the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

-

Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

-

Method B: Strong Acid Cleavage [2]

-

Reagent: Trifluoromethanesulfonic acid (TFMSA).

-

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of TFMSA and a scavenger (e.g., thioanisole) in TFA.

-

The reaction is typically carried out at 0°C to room temperature for 1-2 hours.

-

Neutralize and wash the resin thoroughly.

-

Caution: TFMSA is a very strong and corrosive acid. Handle with appropriate safety precautions.

Mandatory Visualizations

Caption: Workflow for the synthesis of a branched peptide using this compound.

Caption: Simplified cellular ubiquitination pathway.

Applications in Drug Development and Research

The use of this compound is instrumental in the synthesis of peptides with enhanced therapeutic potential and for studying complex biological processes.

-